5-(4-Fluorophenyl)pyridin-2-amine
Overview
Description
5-(4-Fluorophenyl)pyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amine group
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-(4-Fluorophenyl)pyridin-2-amine may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of changes in cellular function.
Biochemical Pathways
Related compounds have been shown to inhibit the phosphorylation of mapkapk2 and/or hsp27, downstream targets of p38mapk, in both multiple myeloma (mm) cell lines and lt-bmscs . This suggests that this compound may also affect similar pathways.
Pharmacokinetics
A related compound, ml3403, has been shown to undergo sulfoxidation to form its active sulfoxide metabolite, ml3603, in human hepatic microsomal incubations . The metabolism of ML3403 was found to be mediated by CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . These findings suggest that this compound may have similar ADME properties.
Result of Action
Related compounds have been shown to have potent anti-inflammatory activity, significantly inhibiting the phosphorylation of mapkapk2 and/or hsp27 . This suggests that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of pyridine with fluorine gas (F₂) in the presence of a strong acid . Another approach involves the use of N-fluoropyridinium salts as precursors, which can be prepared by reacting the corresponding pyridine with F₂/N₂ . These methods provide efficient routes to obtain fluorinated pyridines with good yields.
Industrial Production Methods
Industrial production of 5-(4-Fluorophenyl)pyridin-2-amine may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce N-oxides or amines, respectively.
Scientific Research Applications
5-(4-Fluorophenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in biological research to study the effects of fluorinated compounds on biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)pyridin-2-amine
- 5-(3-Fluorophenyl)pyridin-2-amine
- 5-(4-Chlorophenyl)pyridin-2-amine
Uniqueness
5-(4-Fluorophenyl)pyridin-2-amine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . The presence of the fluorine atom can enhance the compound’s stability and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBSATGBKLUKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626320 | |
Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503536-73-0 | |
Record name | 5-(4-Fluorophenyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503536-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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